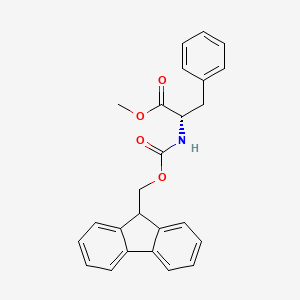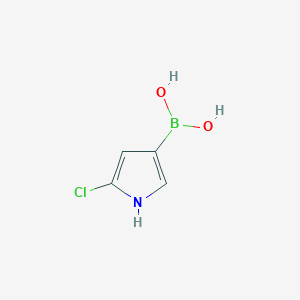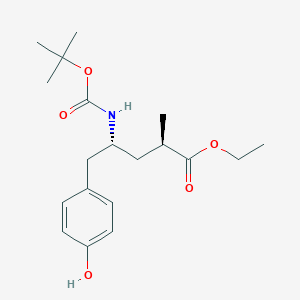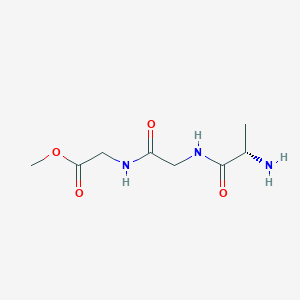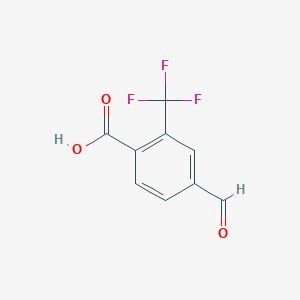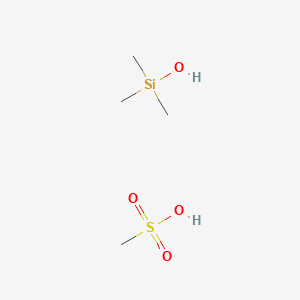
Hydroxy(trimethyl)silane;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(trimethyl)silane;methanesulfonic acid is a compound that combines the properties of both hydroxy(trimethyl)silane and methanesulfonic acid. Hydroxy(trimethyl)silane is a silicon-based compound known for its applications in organic synthesis, particularly in radical reactions and hydrosilylation. Methanesulfonic acid, on the other hand, is a strong acid with the chemical formula CH₃SO₃H, widely used in green chemistry due to its high solubility, low toxicity, and biodegradability .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)silane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction typically involves the following steps:
Hydrolysis: Trimethylsilyl chloride reacts with water to form hydroxy(trimethyl)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to methanesulfonic acid. [ \text{(CH}_3\text{)}_2\text{S} + 2\text{O}_2 \rightarrow 2\text{CH}_3\text{SO}_3\text{H} ]
Industrial Production Methods
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide with nitric acid, followed by purification processes to obtain high-purity methanesulfonic acid .
化学反応の分析
Types of Reactions
Hydroxy(trimethyl)silane undergoes various types of reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Radical Reactions: Involvement in radical-based reductions and polymerizations.
Methanesulfonic acid participates in:
Esterification: Reaction with alcohols to form esters.
Alkylation: Reaction with alkenes to form alkylated products.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Radical Reactions: Initiated by radical initiators like azobisisobutyronitrile (AIBN).
Esterification: Catalyzed by methanesulfonic acid in the presence of alcohols.
Alkylation: Catalyzed by methanesulfonic acid in the presence of alkenes
Major Products
Hydrosilylation: Formation of organosilicon compounds.
Radical Reactions: Formation of reduced organic compounds.
Esterification: Formation of esters.
Alkylation: Formation of alkylated organic compounds
科学的研究の応用
Hydroxy(trimethyl)silane and methanesulfonic acid have diverse applications in scientific research:
Chemistry: Used in organic synthesis for hydrosilylation and radical reactions.
Biology: Methanesulfonic acid is used in the preparation of biological buffers.
Medicine: Methanesulfonic acid is used in pharmaceutical formulations.
Industry: Methanesulfonic acid is used in electroplating, metal recovery, and as a catalyst in various industrial processes
作用機序
Hydroxy(trimethyl)silane
Hydroxy(trimethyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silicon-centered radicals, which then participate in the reduction of organic substrates. The silicon radicals abstract hydrogen atoms from the substrate, leading to the formation of reduced products .
Methanesulfonic Acid
Methanesulfonic acid acts as a strong Brønsted acid, donating protons to various substrates. This protonation facilitates reactions such as esterification and alkylation by increasing the electrophilicity of the substrates .
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of hydroxy(trimethyl)silane.
Sulfuric Acid: Another strong acid used in similar applications as methanesulfonic acid.
Trifluoromethanesulfonic Acid: A stronger acid with similar applications but higher reactivity
Uniqueness
Hydroxy(trimethyl)silane is unique due to its ability to participate in radical reactions under mild conditions, offering high selectivity and yield. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry .
特性
分子式 |
C4H14O4SSi |
|---|---|
分子量 |
186.30 g/mol |
IUPAC名 |
hydroxy(trimethyl)silane;methanesulfonic acid |
InChI |
InChI=1S/C3H10OSi.CH4O3S/c2*1-5(2,3)4/h4H,1-3H3;1H3,(H,2,3,4) |
InChIキー |
RCZUTCJIWCAXAP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



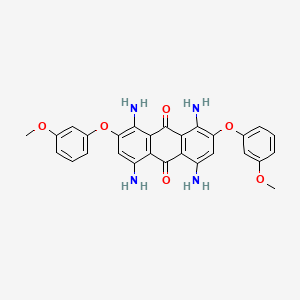
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)

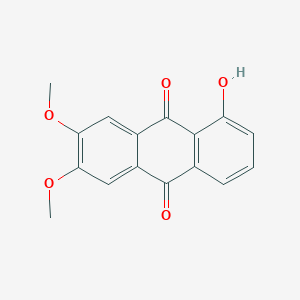

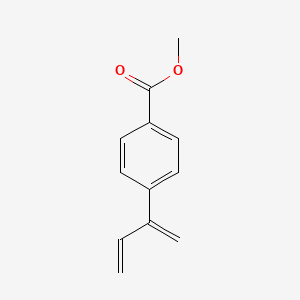
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
